![molecular formula C17H17Cl2N5O2 B14644972 Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-08-2](/img/structure/B14644972.png)
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core structure substituted with a 3,5-dichloroanilino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe final step involves the attachment of the acetic acid moiety, which can be achieved through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the quinazoline core.
3,5-Dichloroaniline: Shares the dichloroaniline moiety but differs in the rest of the structure.
Quinazoline derivatives: Various quinazoline-based compounds with different substituents and biological activities.
Uniqueness
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
52128-08-2 |
|---|---|
Formule moléculaire |
C17H17Cl2N5O2 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H13Cl2N5.C2H4O2/c16-9-4-10(17)6-11(5-9)20-7-8-1-2-13-12(3-8)14(18)22-15(19)21-13;1-2(3)4/h1-6,20H,7H2,(H4,18,19,21,22);1H3,(H,3,4) |
Clé InChI |
IGNLWCWQGPEVGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC2=C(C=C1CNC3=CC(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
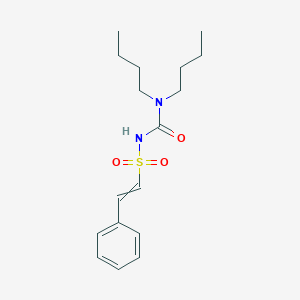
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
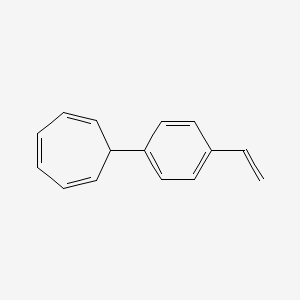

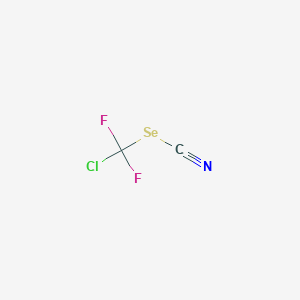
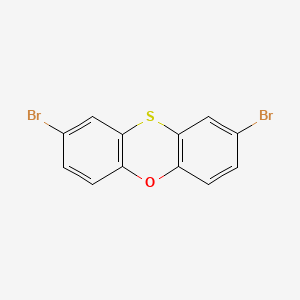


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)


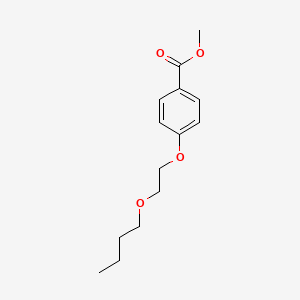
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
